molecular formula C16H18O2 B1213772 4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol CAS No. 16530-58-8

4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol

Cat. No.: B1213772
CAS No.: 16530-58-8
M. Wt: 242.31 g/mol
InChI Key: WPVCFEULGFXPJD-UHFFFAOYSA-N
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Description

4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol is an organic compound with the molecular formula C16H18O2. It is known for its unique structure, which includes a methoxy group attached to a phenyl ring, and is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol typically involves the reaction of 4-methoxyacetophenone with phenol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. The process may involve heating the reactants to a specific temperature to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenol:

    Bisphenol A: A well-known industrial chemical with two phenol groups connected by a methylene bridge.

    4-Methoxyacetophenone: A precursor in the synthesis of 4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxy group and a phenolic hydroxyl group makes it versatile in various applications.

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18-3)11-7-13/h4-11,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVCFEULGFXPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346786
Record name 4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16530-58-8
Record name 4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the hydrogen bonding patterns observed in 2,6-bis(hydroxymethyl)-4-[1-(4-methoxyphenyl)-1-methylethyl]phenol?

A1: The research highlights that 2,6-bis(hydroxymethyl)-4-[1-(4-methoxyphenyl)-1-methylethyl]phenol molecules, along with other derivatives of 2,6-bis(hydroxymethyl)phenol, engage in a network of hydrogen bonds. [] This bonding leads to the formation of sheet-like structures. Interestingly, the study also suggests potential weak π-π interactions between these sheets. Understanding these intermolecular interactions is crucial as they can influence the compound's physical properties, such as melting point, solubility, and even its potential biological activity.

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